molecular formula C20H18BrClO4 B11645775 Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11645775
M. Wt: 437.7 g/mol
InChI Key: PSLZGMSPRUCLBL-UHFFFAOYSA-N
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Description

Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, bromination, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the bromine or ester groups under specific conditions.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with different substituents, such as:

  • 6-bromo-2-methyl-1-benzofuran-3-carboxylate
  • 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

What sets Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate apart is its unique combination of substituents, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18BrClO4

Molecular Weight

437.7 g/mol

IUPAC Name

propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H18BrClO4/c1-11(2)25-20(23)19-12(3)26-17-9-16(21)18(8-15(17)19)24-10-13-5-4-6-14(22)7-13/h4-9,11H,10H2,1-3H3

InChI Key

PSLZGMSPRUCLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OC(C)C

Origin of Product

United States

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